Trx-red

Thioredoxin Fluorescent Probe Selectivity

Generic thiol probes (maleimides, iodoacetamides) react indiscriminately with GSH and other cellular thiols, causing high background and unreliable Trx-specific signals. Trx-red (NBL-SS perchlorate) solves this via a disulfide cleavage mechanism that is selectively triggered by thioredoxin. • >30-fold fluorescence turn-on upon Trx reduction; 9160:1 selectivity for Trx over GSH. • Red emission (λem 661 nm) minimizes autofluorescence; validated in live HeLa cells and zebrafish larvae. • Fast ~20 min response compatible with mix-and-read HTS in 96-/384-well plates. Supplied with full analytical documentation; shipped ambient or blue ice as required.

Molecular Formula C29H32ClN3O12S2
Molecular Weight 714.2 g/mol
Cat. No. B8196055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrx-red
Molecular FormulaC29H32ClN3O12S2
Molecular Weight714.2 g/mol
Structural Identifiers
SMILESCOC(=O)CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)NC(=O)OCCSSCCO)OC2=C1)CCC(=O)OC.[O-]Cl(=O)(=O)=O
InChIInChI=1S/C29H31N3O8S2.ClHO4/c1-37-26(34)9-11-32(12-10-27(35)38-2)19-7-8-22-24(17-19)40-25-18-23(20-5-3-4-6-21(20)28(25)30-22)31-29(36)39-14-16-42-41-15-13-33;2-1(3,4)5/h3-8,17-18,33H,9-16H2,1-2H3;(H,2,3,4,5)
InChIKeyXFNWDHNXIAUEQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trx-red (NBL-SS perchlorate): A Red-Emitting Thioredoxin Fluorescent Probe for Live-Cell and In Vivo Imaging


Trx-red (also designated NBL-SS perchlorate; CAS 2368978-96-3) is a red-emitting fluorogenic probe derived from the Nile blue fluorophore, specifically engineered for the selective imaging of thioredoxin (Trx) in live cells and in vivo [1]. This small-molecule probe operates via a disulfide bond cleavage mechanism, wherein reduction by Trx triggers a substantial fluorescence turn-on signal. Its emission profile (λex=615 nm, λem=661 nm) situates it within the red spectrum, a region that inherently minimizes cellular autofluorescence and enhances signal-to-noise ratios in complex biological matrices .

Why Thioredoxin Imaging Requires a Red-Emitting, Highly Selective Probe Like Trx-red


Trx is a ubiquitous redox-regulating protein central to cell growth, differentiation, and death, yet its study in native cellular contexts has been hampered by a lack of robust chemical tools. Generic thiol-reactive probes (e.g., maleimides, iodoacetamides) are non-selective, reacting indiscriminately with abundant cellular thiols such as glutathione (GSH), leading to high background and confounding signals [1]. Similarly, green-emitting fluorescent probes, while useful, suffer from significant autofluorescence interference in live-cell and tissue imaging, compromising data quality [2]. Furthermore, the only previously described Trx-specific probes (Mito-Trx, Memb-Trx) were restricted to organelle-specific applications and lacked the spectral advantages and broad cellular utility of a cytosolic-targeted, red-emitting probe [1]. The specific design of Trx-red—combining a red-shifted Nile blue scaffold with a disulfide recognition moiety—overcomes these critical limitations, providing a unique tool for reliable, high-contrast imaging of endogenous Trx activity [1].

Quantitative Evidence for Trx-red Differentiation: A Direct Comparator Analysis


Superior Selectivity: Trx-red Discriminates Thioredoxin from Glutathione with a >9-Fold Improvement Over Previous Probes

Trx-red exhibits a selectivity ratio for Trx over glutathione (GSH) of 9160, calculated from second-order rate constants. This is a 9.1-fold improvement compared to Mito-Trx (selectivity ratio: 5120) and >30-fold improvement over Memb-Trx (selectivity ratio: >30) [1].

Thioredoxin Fluorescent Probe Selectivity Redox Biology

Enhanced Fluorescence Turn-On: Trx-red Achieves a Higher Fold Increase in Signal Upon Trx Reaction

Upon reaction with Trx, Trx-red yields a fluorescence fold increase (F/F0) of >30. This is a 3-fold enhancement over Mito-Trx (F/F0 ~10) and a 2-fold enhancement over Memb-Trx (F/F0 ~14) [1].

Fluorogenic Probe Signal-to-Noise Ratio Thioredoxin Assay

Faster Kinetic Response: Trx-red Enables More Rapid Detection of Trx Activity

Trx-red exhibits a response time of approximately 20 minutes to reach maximal fluorescence signal when reacted with Trx. This is 1.5-fold faster than both Mito-Trx and Memb-Trx, which require approximately 30 minutes under identical conditions [1].

Kinetics Assay Development High-Throughput Screening

Red Emission for In Vivo Compatibility: Trx-red's Spectral Properties Enable Superior Tissue Imaging

Trx-red exhibits excitation/emission maxima at 615/661 nm, placing it in the red region of the spectrum. This is in contrast to Mito-Trx (428/540 nm) and Memb-Trx (438/540 nm), which emit in the green region [1]. Red emission is preferred for in vivo applications due to deeper tissue penetration and significantly reduced autofluorescence. This spectral advantage is demonstrated by the successful imaging of Trx in live 6-day-old zebrafish larvae using Trx-red (10 μM, 30 min incubation) [1].

In Vivo Imaging Red Fluorescence Zebrafish Model

Broader Application Scope: Trx-red is the Only Probe Validated for Cytosolic, Live-Cell, and In Vivo Trx Imaging

Trx-red is explicitly designed and validated for imaging the predominant cytosolic form of Trx in live cells (HeLa cells, 5 μM, time-dependent fluorescence increase over 0-30 min) and in vivo (zebrafish). In contrast, Mito-Trx is restricted to mitochondrial Trx, and Memb-Trx to membrane-bound Trx [1]. This represents a unique application scope for a small-molecule Trx probe.

Cytosolic Trx Live-Cell Imaging Multiplexing

Recommended Application Scenarios for Trx-red Based on Verified Differential Performance


High-Confidence Live-Cell Imaging of Cytosolic Thioredoxin Activity

Utilize Trx-red for real-time monitoring of Trx1 redox status in live mammalian cells (e.g., HeLa, cancer cell lines) without the need for genetic manipulation. The probe's high selectivity for Trx over GSH (9160 ratio) and >30-fold fluorescence turn-on ensures a low-background, high-contrast signal directly correlated with Trx activity [1]. Incubate cells with 5 μM Trx-red and monitor fluorescence increase over 0-30 min to study dynamic responses to oxidative stress or drug treatment [1].

In Vivo Imaging of Trx in Zebrafish for Developmental and Disease Model Studies

Leverage Trx-red's red emission (λem=661 nm) for deep-tissue imaging of Trx activity in whole organisms. The probe has been successfully applied to 6-day-old zebrafish larvae (10 μM, 30 min incubation), enabling visualization of Trx function in a physiologically relevant model system [1]. This application is particularly valuable for validating the in vivo efficacy of Trx-modulating compounds or for studying redox biology during development [1].

Screening and Characterization of Thioredoxin Inhibitors in Biochemical Assays

Employ Trx-red in a high-throughput compatible, mix-and-read fluorescence assay to screen for small-molecule inhibitors of Trx. The probe's fast response time (~20 min) and robust fluorescence signal (>30-fold increase) reduce assay duration and improve Z'-factor statistics, making it suitable for 96- or 384-well plate formats [1]. The high selectivity for Trx over GSH minimizes interference from other cellular reducing agents, leading to fewer false hits [1].

Multiplexed Redox Imaging in Combination with Green Fluorophores

Due to its red-shifted emission (661 nm) and distinct excitation profile (615 nm), Trx-red can be readily combined with green-emitting probes (e.g., GFP, FITC, or sensors for other analytes) for multiplexed imaging experiments. This allows simultaneous monitoring of Trx activity alongside other cellular parameters (e.g., calcium flux, mitochondrial membrane potential, or protein localization) in the same cell, maximizing information content from a single experiment [1].

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